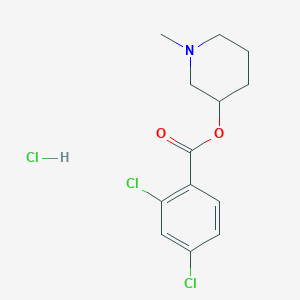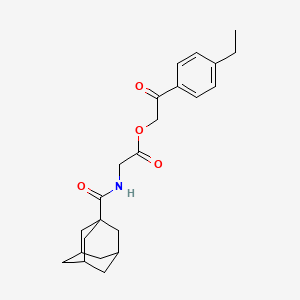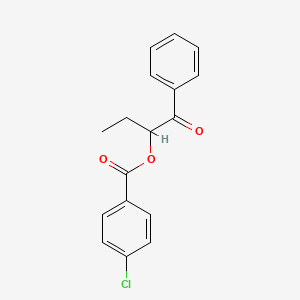![molecular formula C19H20Cl2N2O3S B3968301 4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3968301.png)
4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as CPB-T, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a sulfonamide compound that has been found to inhibit the activity of various enzymes and proteins. It works by binding to the active site of the target protein and preventing its activity. This compound has been found to be particularly effective in inhibiting the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by targeting carbonic anhydrase IX, a protein that is overexpressed in various types of cancer. This compound has also been found to have neuroprotective effects by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of intracellular pH in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various experimental conditions. This compound has also been found to be a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, this compound has certain limitations for lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase using this compound as a starting point. Another area of research is the study of the role of this compound in various physiological processes, including cancer, neuroscience, and immunology. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of various proteins and enzymes in biochemical and physiological processes. It has been found to be particularly useful in the study of protein-protein interactions and enzyme kinetics. This compound has been used in various research areas, including cancer research, neuroscience, and immunology.
Propiedades
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-16-7-9-17(10-8-16)27(25,26)23(13-15-5-1-2-6-18(15)21)14-19(24)22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYVGLGIHTQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![isopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968229.png)
![2-(4-isopropoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968232.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968235.png)


![ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B3968274.png)
![1-[(4-methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3968292.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3968303.png)



